molecular formula C13H14F3N3O3S B6751181 N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide

N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6751181
M. Wt: 349.33 g/mol
InChI Key: SYSXJHQXMFVESX-UHFFFAOYSA-N
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Description

N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with ethyl and methyl groups, a hydroxy group, and a trifluoromethyl group attached to a benzenesulfonamide moiety.

Preparation Methods

The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazole and benzenesulfonamide moieties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the pyrazole core but differ in their substituents and resulting properties, highlighting the versatility and potential of pyrazole derivatives in various fields.

Properties

IUPAC Name

N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-3-11-12(7-19(2)17-11)18-23(21,22)10-5-8(13(14,15)16)4-9(20)6-10/h4-7,18,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSXJHQXMFVESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NS(=O)(=O)C2=CC(=CC(=C2)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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